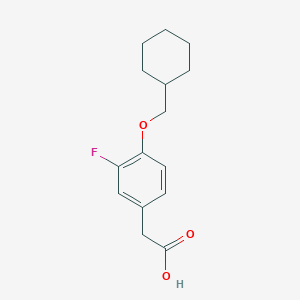

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

Descripción

Propiedades

IUPAC Name |

2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FO3/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLIBNUOCQYHPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)CC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid chemical structure and properties

[1]

Executive Summary & Chemical Identity

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a lipophilic phenylacetic acid derivative characterized by a cyclohexyl ether "tail" and a fluorine substitution at the meta position relative to the acetic acid "head." In medicinal chemistry, this structure serves as a critical bioisostere and linker scaffold . The carboxylic acid moiety typically acts as an ionic anchor (interacting with arginine or lysine residues in receptor binding pockets), while the cyclohexylmethoxy group provides hydrophobic bulk to occupy lipophilic pockets.

The 3-fluoro substitution is a strategic design element: it modulates the pKa of the acetic acid group, alters the metabolic stability of the phenyl ring (blocking oxidation at the ortho position), and influences the conformational preference of the ether linkage.

| Property | Value |

| IUPAC Name | 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid |

| CAS Number | 2814655-84-8 (Representative/Analogous) |

| Molecular Formula | C₁₅H₁₉FO₃ |

| Molecular Weight | 266.31 g/mol |

| LogP (Predicted) | ~3.8 - 4.2 (Highly Lipophilic) |

| pKa (Predicted) | 4.0 - 4.2 (Acidic) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Rotatable Bonds | 5 |

Synthesis & Experimental Protocols

The synthesis of this compound follows a convergent pathway, typically coupling a phenolic precursor with a cyclohexyl alkylating agent. The following protocol is designed for high purity and scalability, utilizing a Williamson Ether Synthesis followed by Saponification .

Phase 1: Alkylation (Ether Formation)

Objective: Install the hydrophobic cyclohexyl tail onto the 3-fluoro-4-hydroxyphenylacetic acid scaffold.

-

Reagents:

-

Starting Material A: Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate (1.0 eq)

-

Reagent B: (Bromomethyl)cyclohexane (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for accelerating alkylation with bromides.

-

Protocol:

-

Dissolution: Dissolve Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

). -

Activation: Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. The color typically shifts to yellow/orange. -

Alkylation: Add (Bromomethyl)cyclohexane and catalytic KI.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, and a less polar product ( -

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash combined organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the intermediate Methyl 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetate .

Phase 2: Hydrolysis (Saponification)

Objective: Reveal the free carboxylic acid.

-

Reagents:

-

Substrate: Methyl ester from Phase 1.

-

Base: Lithium Hydroxide (

) (3.0 eq). -

Solvent: THF/Water/Methanol (3:1:1).

-

Protocol:

-

Mixing: Dissolve the methyl ester in the THF/MeOH mixture. Add the

solution (dissolved in the water portion). -

Reaction: Stir at Room Temperature for 2–3 hours. TLC should show the disappearance of the non-polar ester and the formation of a baseline spot (the carboxylate salt).

-

Acidification: Concentrate to remove volatile organics. Acidify the remaining aqueous phase to pH ~2 using 1M HCl. A white precipitate should form immediately.

-

Isolation: Filter the precipitate and wash with cold water. Alternatively, extract with DCM if no precipitate forms.

-

Recrystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to obtain pure (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid .

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from phenolic precursor to final acid via Williamson ether synthesis and hydrolysis.

Biological Relevance & Pharmacophore Analysis

This molecule is rarely a standalone drug but is a high-value probe or intermediate in the discovery of anti-inflammatory and metabolic disease therapeutics.

Target Class 1: CRTH2 (DP2) Antagonists

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.

-

Mechanism: CRTH2 antagonists often feature a "Head-Tail" structure. The acetic acid "Head" mimics the carboxylate of Prostaglandin D2 (PGD2), forming an ionic bond with Arg170 in the CRTH2 binding pocket.

-

Role of Cyclohexylmethoxy: The "Tail" extends into a hydrophobic sub-pocket. The cyclohexyl group provides optimal steric bulk without the aromatic stacking interactions of a phenyl ring, often improving selectivity over DP1 receptors.

-

Role of 3-Fluoro: Fluorine substitution at the 3-position (ortho to the ether) creates a dipole that can lock the conformation of the ether oxygen, potentially improving binding affinity by reducing the entropy cost of binding.

Target Class 2: PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism.

-

Mechanism: The phenylacetic acid head group is a classic PPAR pharmacophore (seen in compounds like derivatives of fibrates or glitazars).

-

Lipophilicity: The cyclohexyl tail ensures high lipophilicity, necessary for penetrating the nuclear envelope to reach PPAR receptors.

Pharmacophore Mapping Diagram

Caption: Structural decomposition of the molecule showing functional roles of each moiety in receptor binding and stability.

Analytical Characterization (Expected Data)

To validate the synthesis of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid, the following analytical signatures should be observed.

| Technique | Expected Signature / Signal |

| ¹H NMR (DMSO-d₆) | δ 12.3 (s, 1H, COOH); δ 6.9-7.2 (m, 3H, Ar-H); δ 3.8 (d, 2H, O-CH₂); δ 3.5 (s, 2H, Ar-CH₂-CO); δ 1.0-1.8 (m, 11H, Cyclohexyl). |

| ¹⁹F NMR | δ -133 to -136 ppm (s, 1F). The fluorine signal is distinct and confirms the 3-position substitution. |

| LC-MS (ESI-) | [M-H]⁻ = 265.3 . Negative mode ionization is preferred for carboxylic acids. |

| IR Spectroscopy | 1700-1720 cm⁻¹ (C=O stretch, acid); 2850-2950 cm⁻¹ (C-H stretch, aliphatic/cyclohexyl). |

Handling & Stability

-

Storage: Store at +2°C to +8°C. The ether linkage is stable, but the carboxylic acid can form salts with trace bases. Keep in a desiccator.

-

Solubility:

-

Water: Insoluble (unless pH > 7).

-

DMSO/Ethanol: Soluble (>20 mg/mL).

-

-

Safety: Standard precautions for fluorinated organics. Avoid inhalation of dust.

References

-

PubChem Compound Summary. (2025). 2-[4-(cyclohexylmethoxy)-3-fluorophenyl]acetic acid. National Center for Biotechnology Information.[2] Link

-

Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease. Drug News & Perspectives, 20(9). Link

-

Sandham, D. A., et al. (2007). Synthesis and biological evaluation of 4-substituted phenylacetic acids as CRTH2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(15). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry. Link

Novel PPAR Modulators Containing Cyclohexylmethoxy Groups: Design, Synthesis, and Evaluation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, making them critical therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1] The development of subtype-selective or multi-subtype-targeting PPAR modulators requires a nuanced understanding of their structure-activity relationships. This guide focuses on the design and evaluation of novel PPAR modulators incorporating a cyclohexylmethoxy group, a lipophilic moiety intended to interact with the receptor's large hydrophobic ligand-binding pocket. We will explore the scientific rationale for this structural choice, provide detailed synthetic and biological evaluation protocols, and discuss the interpretation of data within a drug discovery context.

The Peroxisome Proliferator-Activated Receptor (PPAR) Superfamily

The PPAR family consists of three distinct isotypes—PPARα, PPARγ, and PPARβ/δ—each with unique tissue distribution patterns and physiological roles.[1][2] As nuclear receptors, they form heterodimers with the Retinoid X Receptor (RXR) upon activation by a ligand. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3]

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[4] Its activation primarily regulates fatty acid uptake and oxidation.[4][5] Synthetic PPARα agonists, like fibrates, are clinically used to lower triglyceride levels.[6]

-

PPARγ: Predominantly expressed in adipose tissue, with lower levels in the colon and macrophages.[7] It is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[8][9] The thiazolidinedione (TZD) class of drugs, such as pioglitazone, are PPARγ agonists used to treat type 2 diabetes.[6][8]

-

PPARβ/δ: Ubiquitously expressed, this isotype is involved in fatty acid oxidation, particularly in skeletal muscle, and has roles in regulating cholesterol levels and reducing adiposity.[9][10] Its therapeutic potential is an active area of research.

The distinct yet overlapping functions of the PPAR isotypes have spurred the development of selective agonists, dual agonists (e.g., PPARα/γ or α/δ), and pan-agonists to achieve broader metabolic benefits.[11][12]

The General Architecture of a PPAR Ligand

Synthetic PPAR agonists typically conform to a three-part structure: an acidic head group, a central linker, and a bulky hydrophobic tail.[13] The acidic head (e.g., a carboxylic acid or a thiazolidinedione ring) engages in hydrogen bonding with polar amino acid residues in the ligand-binding domain (LBD). The hydrophobic tail occupies a large, deep pocket within the LBD. The cyclohexylmethoxy group is designed to function as this critical hydrophobic tail.

Caption: General pharmacophore model for a synthetic PPAR agonist.

Rationale for the Cyclohexylmethoxy Moiety

The design of novel PPAR modulators often focuses on optimizing the hydrophobic tail to enhance potency, selectivity, and desirable pharmacokinetic properties. The cyclohexylmethoxy group offers several advantages from a medicinal chemistry perspective:

-

Optimal Lipophilicity: The cyclohexyl ring provides significant hydrophobicity, which is essential for effective interaction with the nonpolar residues lining the PPAR LBD.

-

Conformational Flexibility: The flexible nature of the cyclohexane ring allows it to adopt various conformations (e.g., chair, boat) to achieve an optimal fit within the binding pocket.

-

Metabolic Stability: The ether linkage and the cycloaliphatic ring are generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to linear alkyl chains or more complex aromatic systems, potentially leading to an improved pharmacokinetic profile.

-

Synthetic Tractability: As will be discussed, this group can be readily incorporated into various molecular scaffolds using standard, reliable chemical reactions.

Synthesis of Cyclohexylmethoxy-Containing Scaffolds

The most direct method for introducing the cyclohexylmethoxy group is through a Williamson ether synthesis. This reaction involves the deprotonation of cyclohexylmethanol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the core scaffold of the potential drug molecule.

Protocol 3.1: Williamson Ether Synthesis for a Phenolic Scaffold

This protocol describes a general procedure for coupling cyclohexylmethanol to a phenolic core, a common feature in many PPAR modulator backbones.

Materials:

-

Phenolic starting material (e.g., 4-hydroxyphenylacetic acid ethyl ester)

-

Cyclohexylmethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic starting material (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas, preventing dangerous runaways.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium phenoxide is often indicated by a color change or slight effervescence.

-

Nucleophilic Addition: Add cyclohexylmethanol (1.5 eq) dropwise to the reaction mixture. Note: In a classic Williamson synthesis, an alkyl halide is the electrophile. Here, for illustrative purposes, we depict a common synthetic step. A more typical route would involve converting cyclohexylmethanol to cyclohexylmethyl bromide first, then reacting it with the sodium phenoxide.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Self-Validation: The washing steps remove residual DMF and inorganic salts, purifying the desired product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel to yield the pure product.

Comprehensive Biological Evaluation Workflow

A tiered screening approach is employed to characterize novel compounds, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

Sources

- 1. pharm.or.jp [pharm.or.jp]

- 2. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Triazolone Derivatives as Potent PPARα/δ Dual Agonists for the Treatment of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Fluoro-4-(cyclohexylmethoxy)phenylacetic Acid

The following technical guide details the identification, synthesis, and pharmaceutical context of 3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid .

Executive Summary & Identification

3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid is a specialized pharmaceutical intermediate, primarily utilized in the development of CRTH2 (DP2) antagonists for asthma and allergic rhinitis, and potentially PPAR agonists for metabolic disorders.

Unlike common commodity chemicals, this specific ether is often a custom synthesis target rather than a catalog item. As such, it is frequently identified by its precursors in public databases. Researchers must often synthesize it de novo or source it as a custom library compound.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 3-fluoro-4-(cyclohexylmethoxy)phenylacetic acid |

| Common Precursor CAS | 458-09-3 (3-Fluoro-4-hydroxyphenylacetic acid) |

| Reagent CAS | 2550-36-9 (Cyclohexylmethyl bromide) |

| Analog Reference | PubChem CID 525525 (3-Chloro methyl ester variant) |

| Molecular Formula | C₁₅H₁₉FO₃ |

| Molecular Weight | 266.31 g/mol |

| Predicted LogP | 3.8 ± 0.4 (Lipophilic) |

| SMILES | OC(=O)Cc1ccc(OCC2CCCCC2)c(F)c1 |

Note on CAS Status: A direct CAS registry number for the free acid form of this specific ether is not widely indexed in public commercial catalogs (Sigma, Fisher, PubChem). It is a "make-on-demand" molecule. The 3-chloro analog (Methyl 2-[3-chloro-4-(cyclohexylmethoxy)phenyl]acetate) is indexed, confirming the structural class.

Synthesis & Manufacturing Protocol

Since this compound is not a standard stock item, the following self-validating synthesis protocol is recommended. This route uses the Williamson ether synthesis followed by purification.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The most reliable forward synthesis involves the alkylation of the phenol moiety with a cyclohexylmethyl halide.

Step-by-Step Protocol

Reagents:

-

Substrate: 3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3).

-

Alkylating Agent: (Bromomethyl)cyclohexane (CAS 2550-36-9).

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

-

Dissolution: Dissolve 1.0 eq of 3-Fluoro-4-hydroxyphenylacetic acid in anhydrous DMF (0.5 M concentration).

-

Note: If using the free acid, 2.2 eq of base is required (one for the carboxylate, one for the phenoxide). To avoid side reactions, it is often superior to use the methyl ester of the phenol first, then hydrolyze.

-

-

Deprotonation: Add 2.5 eq of

. Stir at room temperature for 30 minutes. -

Alkylation: Dropwise add 1.2 eq of (Bromomethyl)cyclohexane .

-

Reaction: Heat to 60–80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Endpoint: Disappearance of the phenol starting material.

-

-

Workup: Dilute with water, acidify carefully to pH 3-4 (if using acid substrate) or extract directly (if using ester). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis pathway for the target compound.

Analytical Characterization (Predicted)

To validate the synthesized compound, compare experimental data against these predicted values.

-

¹H NMR (400 MHz, CDCl₃):

- 10.5 (br s, 1H, COOH)

- 6.9–7.1 (m, 3H, Aromatic protons)

-

3.80 (d, 2H,

- 3.58 (s, 2H, Ar-CH ₂-COOH)

- 1.7–1.9 (m, 6H, Cyclohexyl)

- 0.9–1.3 (m, 5H, Cyclohexyl)

-

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻ peak at 265.3 m/z .

-

-

Physical State: White to off-white crystalline solid.

Pharmaceutical Context & Applications

This structural motif is critical in the "hit-to-lead" optimization of several anti-inflammatory drug classes.

CRTH2 (DP2) Antagonists

The phenylacetic acid tail is a classic "warhead" for binding to the CRTH2 receptor, a key target for asthma. The 3-fluoro substitution typically improves metabolic stability (blocking Phase I metabolism at the ring) compared to the non-fluorinated analog, while the cyclohexylmethoxy group provides the necessary lipophilic bulk to fill the receptor's hydrophobic pocket.

-

Mechanism:[1] Blocks the binding of Prostaglandin D2 (PGD2), preventing Th2 cell recruitment.

PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) often require an acidic head group and a lipophilic tail. This molecule fits the pharmacophore for PPAR

Structure-Activity Relationship (SAR) Logic

Caption: SAR contribution of each structural component to biological activity.

References

-

PubChem. (n.d.).[2] Compound Summary: (3-Chloro-4-cyclohexylmethoxy-phenyl)-acetic acid, methyl ester.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (Analog). Retrieved from [Link]

Sources

- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 2. data.virginia.gov [data.virginia.gov]

- 3. (3-methoxy-4-hexyloxy-phenyl)-acetic acid, methyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. (3-Chloro-4-cyclohexylmethoxy-phenyl)-acetic acid, methyl ester | C16H21ClO3 | CID 525525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Virginia Open Data Portal [data.ar.virginia.gov]

- 6. Alclofenac (CAS 22131-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Phenylacetic Acid Derivatives in Allergic Inflammation: From COX Inhibition to CRTH2 Antagonism

This technical guide details the application of phenylacetic acid (PAA) derivatives in allergic inflammation research, moving beyond classical COX inhibition to novel CRTH2 antagonism.

Technical Guide for Drug Discovery & Immunopharmacology

Executive Summary

Phenylacetic acid (PAA) derivatives represent a privileged scaffold in medicinal chemistry, historically anchoring the non-steroidal anti-inflammatory drug (NSAID) class (e.g., Diclofenac).[1][2][3][4] However, recent translational research has pivoted this pharmacophore toward specific targets in the allergic cascade, most notably the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

This guide analyzes the dual utility of PAA derivatives:

-

Classical Pathway: Inhibition of Cyclooxygenase (COX) enzymes to reduce Prostaglandin D2 (PGD2) synthesis.

-

Novel Pathway: Direct antagonism of the CRTH2 receptor, preventing PGD2-mediated chemotaxis of Th2 cells, eosinophils, and basophils.

Part 1: The Phenylacetic Acid Pharmacophore & SAR

The PAA scaffold consists of a phenyl ring substituted with an acetic acid group (

Structure-Activity Relationship (SAR)

-

The Acidic Head: The carboxylic acid moiety is critical for electrostatic interactions with the arginine residues (e.g., Arg-120 in COX enzymes or Arg-170 in CRTH2) within the binding pocket.

-

The Lipophilic Tail: The phenyl ring, often substituted with halogens (Cl, F) or phenoxy groups, facilitates hydrophobic packing.

-

Linker Modifications: In CRTH2 antagonists, the linker length and rigidity are optimized to span the depth of the G-protein coupled receptor (GPCR) pocket, distinguishing them from the shallower binding mode of COX inhibitors.

Key Derivatives Table:

| Compound Class | Representative Agent | Primary Target | Mechanism of Action in Allergy |

| Traditional NSAID | Diclofenac | COX-1 / COX-2 | Inhibits conversion of Arachidonic Acid to PGG2/H2, reducing downstream PGD2. |

| Prodrug NSAID | Aceclofenac | COX-1 / COX-2 | Hydrolyzes to Diclofenac; improved gastric tolerance. |

| Ophthalmic NSAID | Bromfenac | COX-2 (Selective) | Reduces ocular itching and hyperemia in allergic conjunctivitis. |

| CRTH2 Antagonist | AMG 009 / AMG 853 | CRTH2 (DP2) | Blocks PGD2 binding to Th2 cells; prevents eosinophil recruitment. |

Part 2: Mechanistic Pathways in Allergic Inflammation

Understanding the bifurcation of the arachidonic acid pathway is critical for deploying PAA derivatives effectively.

The "Shunt" Hypothesis Risk

While PAA NSAIDs (Diclofenac) reduce inflammatory prostaglandins, they can inadvertently "shunt" arachidonic acid toward the 5-Lipoxygenase pathway, increasing Leukotrienes (LTC4/D4/E4). This is why classical PAAs are contraindicated in aspirin-exacerbated respiratory disease (AERD). Newer PAA derivatives targeting CRTH2 avoid this risk by leaving the enzymatic machinery intact and blocking only the receptor.

Pathway Visualization

The following diagram illustrates the intervention points of PAA derivatives within the inflammatory cascade.

Caption: Intervention points of PAA derivatives. Diclofenac blocks synthesis; AMG 009 blocks reception.

Part 3: Experimental Protocols

To validate PAA derivatives for allergic indications, researchers must employ protocols that assess both receptor affinity and functional inhibition of inflammatory cell migration.

Protocol A: In Vitro CRTH2 Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

-

Membrane Preparation: Harvest HEK293-CRTH2 cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

-

Incubation: In a 96-well plate, add:

-

50 µL Membrane suspension (10 µg protein).

-

50 µL Test Compound (PAA derivative, serial dilution 1nM – 10µM).

-

50 µL

-PGD2 (Final conc. 1-2 nM).

-

-

Equilibrium: Incubate for 60 minutes at room temperature.

-

Termination: Filter rapidly through GF/C glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

and derive

Protocol B: In Vivo Murine Asthma Model (Ovalbumin-Induced)

Objective: Assess the efficacy of PAA derivatives in reducing airway eosinophilia. Animals: BALB/c mice (Female, 6-8 weeks).

-

Sensitization (Days 0 & 14):

-

Inject 20 µg Ovalbumin (OVA) + 2 mg Alum (adjuvant) intraperitoneally (i.p.).

-

-

Challenge (Days 21, 22, 23):

-

Expose mice to 1% OVA aerosol for 30 minutes/day.

-

-

Treatment:

-

Administer PAA derivative (e.g., 10 mg/kg, p.o. or i.p.) 1 hour prior to each challenge.

-

Control: Vehicle only.

-

Positive Control: Dexamethasone (1 mg/kg).

-

-

Harvest (Day 25):

-

Perform Bronchoalveolar Lavage (BAL) with 1 mL PBS.

-

-

Analysis:

-

Count total cells.

-

Perform differential staining (Wright-Giemsa) to quantify eosinophils .

-

Measure cytokines (IL-4, IL-5, IL-13) in supernatant via ELISA.

-

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for screening a library of PAA derivatives for allergic inflammation potential.

Caption: Screening cascade for PAA derivatives from library to in vivo validation.

Part 5: References

-

Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5] Context: Describes the discovery of AMG 009 and the SAR of PAA derivatives as dual antagonists.[6] URL:[Link]

-

Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. Source: ACS Medicinal Chemistry Letters (2011). Context: Discusses the metabolic liability of the PAA carboxylic acid and bioisostere strategies. URL:[Link]

-

Diclofenac induces basophil degranulation without increasing CD63 expression in sensitive patients. Source:[7] Clinical & Experimental Allergy (2016). Context: Mechanistic insight into PAA-induced pseudoallergy and mast cell interaction. URL:[Link]

-

Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice. Source: International Archives of Allergy and Immunology (2002). Context: Validates the use of arachidonic acid pathway modulators in murine asthma models.[8] URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: Molecules (2024).[1] Context: Recent updates on PAA synthesis and anti-inflammatory evaluation.[3] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Kounis Syndrome Associated With the Use of Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzodiazepinone Derivatives as CRTH2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diclofenac induces basophil degranulation without increasing CD63 expression in sensitive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Small Molecule Inhibitors for Chemoattractant Receptor-Homologous Molecule (CRTH2)

A Technical Guide for Drug Discovery & Development

Executive Summary

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 (Prostaglandin D2 receptor 2), represents a critical node in Type 2 inflammation.[1][2] Unlike the DP1 receptor, which couples to Gs to elevate cAMP, CRTH2 is a Gi-coupled GPCR that lowers cAMP and mobilizes intracellular calcium, driving the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[1]

Despite strong genetic and preclinical validation in asthma and allergic rhinitis, the clinical translation of CRTH2 antagonists (e.g., Fevipiprant) has faced significant hurdles. This guide dissects the technical landscape of CRTH2 inhibition, providing validated assay protocols, structural activity relationships (SAR), and a post-mortem analysis of clinical failures to inform next-generation discovery campaigns.[1]

Part 1: Target Validation & Signaling Biology

CRTH2 is not merely a redundancy in the prostaglandin pathway; it is a specific amplifier of the allergic response. Upon binding Prostaglandin D2 (PGD2) , the receptor undergoes a conformational change that dissociates the heterotrimeric G-protein.[1] The G

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling between DP1 (relaxant/inhibitory) and CRTH2 (pro-inflammatory/chemotactic), highlighting why selective CRTH2 inhibition is crucial to avoid blocking the beneficial effects of DP1.

Caption: Divergent signaling of PGD2.[1] CRTH2 couples to Gi, driving chemotaxis via Calcium and Rho pathways, distinct from the DP1-Gs axis.[1]

Part 2: Chemical Space & SAR[1]

The development of CRTH2 inhibitors has evolved from modifying the endogenous ligand to screening synthetic libraries. A critical structural insight is the "semi-occluded" binding pocket of CRTH2, where the carboxylate group of the inhibitor forms a salt bridge with Arg170 and Lys210 .

Key Inhibitor Classes

-

Indole-Acetic Acids: Mimic the core of Indomethacin (an early non-selective hit). Examples include OC000459 (Timapiprant).[1][3]

-

Tetrahydrocarbazoles: Rigidified analogs of indoles. Ramatroban falls here but lacks selectivity (hits TP receptor).[1][4] TM30089 is a highly selective tool compound in this class.

-

Piprants: Sulfonyl-based compounds like Fevipiprant and Setipiprant .[1] These are generally reversible, competitive antagonists with high oral bioavailability.[1]

Quantitative Comparison of Key Inhibitors

The following table synthesizes data from multiple sources to provide a benchmark for potency and selectivity.

| Compound | Class | Binding Ki (nM) | ESC IC50 (nM)* | Selectivity (vs TP/DP1) | Clinical Status |

| Ramatroban | Tetrahydrocarbazole | ~30 | ~100 | Low (Hits TP) | Marketed (Japan) for Rhinitis |

| TM30089 | Tetrahydrocarbazole | 0.6 | 1 - 5 | >1000x | Preclinical Tool |

| AZD1981 | Sulfonamide | ~4 | 10 | >1000x | Phase 2 (Discontinued) |

| Fevipiprant | Piprant | < 1 | 1 - 3 | >500x | Phase 3 (Failed efficacy) |

| OC000459 | Indole-acetic acid | 13 | 4 - 10 | High | Phase 2 |

*ESC = Eosinophil Shape Change Assay (Whole Blood).[1] Values are approximate means from literature.

Part 3: Assay Development & Protocols

To develop a robust CRTH2 inhibitor, one must move beyond simple binding.[1] The Eosinophil Shape Change (ESC) assay is the "gold standard" phenotypic readout because it measures the integrated physiological response (actin polymerization) in a relevant primary cell type.

Workflow Diagram: The Screening Cascade

Caption: Step-wise screening cascade ensuring hits are potent, functional, and physiologically relevant.

Protocol 1: Radioligand Binding (Membrane)

Objective: Determine affinity (

-

Membrane Prep: Harvest HEK293 cells stably expressing hCRTH2. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet to ~5-10 µg protein/well.[1]

-

Incubation: In a 96-well plate, combine:

-

Equilibrium: Incubate for 60 minutes at Room Temperature . (Note: PGD2 is unstable; keep stock at -80°C and thaw immediately before use).[1]

-

Termination: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce NSB.[7]

-

Wash: 3x with ice-cold wash buffer.[1][7] Dry filters, add scintillant, and count.[1]

Protocol 2: Eosinophil Shape Change (ESC) Assay

Objective: Measure functional antagonism in a primary cell context. Mechanism: CRTH2 activation causes rapid actin polymerization, increasing the Forward Scatter (FSC) of eosinophils in flow cytometry.

-

Blood Collection: Collect human blood in heparin/EDTA. (Citrate can chelate Ca2+ too aggressively).[1]

-

Priming (Optional): Some protocols use IL-5 priming, but PGD2 alone is sufficient for robust shape change.[1]

-

Treatment:

-

Incubate 90 µL whole blood with 10 µL antagonist for 10-15 min at 37°C.[1]

-

Stimulate with PGD2 (EC80 concentration, typically 30-100 nM) for exactly 4 minutes at 37°C.

-

-

Fixation: Immediately stop reaction by adding 250 µL ice-cold Cytofix/Fixative (paraformaldehyde based).[1] This "freezes" the actin cytoskeleton.

-

Lysis: Lyse red blood cells using Ammonium Chloride buffer.

-

Readout: Analyze on Flow Cytometer. Gate on granulocytes (high SSC).[1] Eosinophils are the high autofluorescence population.

-

Metric: Calculate % increase in FSC compared to vehicle.

-

Validation: Ramatroban or TM30089 must inhibit the FSC shift dose-dependently.

-

Part 4: Clinical Post-Mortem & Future Directions

The Fevipiprant Failure: Novartis' Fevipiprant (QAW039) failed two Phase 3 trials (ZEAL-1, ZEAL-2) in moderate-to-severe asthma.[1] It did not significantly reduce exacerbation rates compared to placebo.

Root Cause Analysis:

-

Redundancy: Type 2 inflammation is driven by IL-5, IL-4, and IL-13.[1][3] Blocking PGD2/CRTH2 alone may be insufficient when these other cytokine pathways are active (pathway redundancy).[1]

-

Patient Stratification: The trials included a broad range of asthmatics. Post-hoc analyses suggest efficacy might be limited to "eosinophil-high" endotypes, yet even then, biologics (anti-IL5) are far more potent.[1]

-

Target Coverage: While Fevipiprant is potent, PGD2 is produced in massive bursts by mast cells.[1] Competitive antagonists may be outcompeted at the immunological synapse during acute degranulation events.

Future Strategy:

-

Dual Antagonism: Combining CRTH2 inhibition with H4 receptor antagonists or CysLT1 antagonists.

-

Irreversible Inhibitors: To prevent PGD2 displacement during mast cell bursts.

-

New Indications: Shift focus from general asthma to Atopic Dermatitis or Chronic Spontaneous Urticaria , where mast cell/PGD2 drive is more central to the pathology than in airway remodeling.

References

-

Hirai, H., et al. (2001).[1] "Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2."[1] Journal of Experimental Medicine. Link

-

Wang, L., et al. (2018).[1] "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition." Molecular Cell. Link

-

Ulven, T., & Kostenis, E. (2005).[1][8] "Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist." Journal of Medicinal Chemistry. Link

-

Pettipher, R., et al. (2014).[1] "The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist OC000459 inhibits allergic airway inflammation in human asthma." Journal of Allergy and Clinical Immunology. Link

-

Gonem, S., et al. (2016).[1] "Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial." The Lancet Respiratory Medicine. Link

-

Royer, J.F., et al. (2008).[1][5] "Pharmacological characterization of the selective CRTH2 antagonist AZD1981." British Journal of Pharmacology.[9] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AZD1981 [openinnovation.astrazeneca.com]

Application Note: Protocol for Ester Hydrolysis of Phenylacetic Acid Intermediates

Introduction & Scope

Phenylacetic acid (PAA) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for non-steroidal anti-inflammatory drugs (e.g., Diclofenac, Ibuprofen precursors) and various alkaloids. The hydrolysis of PAA esters is a deceptively simple transformation that frequently becomes a process bottleneck due to three critical quality attributes (CQAs):

-

Racemization: The

-protons of PAA esters are significantly acidic ( -

Decarboxylation: Derivatives with malonic-like substitution patterns are prone to thermal decarboxylation upon acidification.

-

Regioselectivity: In poly-ester substrates, distinguishing the steric and electronic environment of the PAA ester is critical.

This guide provides three distinct protocols—Alkaline , Acidic (Chemoselective) , and Enzymatic —to address these challenges.

Mechanistic Considerations

The choice of hydrolysis method is dictated by the stability of the substrate and the specific protecting group strategy.

The Racemization Risk

In basic media, the hydroxide ion acts as both a nucleophile (attacking the carbonyl) and a base (deprotonating the

-

Mechanism:

-

Mitigation: The rate of hydrolysis (

) must significantly exceed the rate of enolization (

The t-Butyl Cation Trap

Acidic deprotection of t-butyl esters generates the t-butyl carbocation (

-

Solution: Use of Triethylsilane (TES) as a hydride donor to irreversibly quench the

cation into isobutane.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your intermediate.

Figure 1: Protocol selection logic based on substrate stability and chirality.

Experimental Protocols

Method A: Mild Alkaline Hydrolysis (Lithium Hydroxide)

Best for: General methyl/ethyl esters, substrates sensitive to harsh pH.

Reagents:

-

Lithium Hydroxide Monohydrate (

) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water

Protocol:

-

Dissolution: Dissolve the PAA ester (1.0 equiv) in a mixture of THF and Water (3:1 v/v). The concentration should be approximately 0.1 M to 0.2 M.

-

Note: Methanol can be used, but THF is preferred for lipophilic PAA intermediates to ensure homogeneity.

-

-

Addition: Cool the solution to 0°C (ice bath). Add

(1.2 – 1.5 equiv) in a single portion. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by HPLC (not just TLC, to detect potential byproducts).

-

Endpoint: Typically 2–4 hours.

-

-

Quench & Workup (Critical):

-

Evaporate THF under reduced pressure (keep bath < 40°C).

-

Dilute the aqueous residue with water.

-

Wash: Extract the basic aqueous layer with

or EtOAc ( -

Acidification: Cool the aqueous layer to 0°C. Acidify dropwise with 1N HCl to pH 3–4 .

-

Warning: Do not acidify to pH 1. Strong acidity can induce decarboxylation or oiling out of impurities.

-

-

Extraction: Extract the cloudy acidic mixture with EtOAc (

). Dry combined organics over

-

Method B: Chemoselective Acidic Deprotection (TFA)

Best for: t-Butyl esters, substrates containing base-sensitive groups (e.g., Fmoc, lactones).

Reagents:

Protocol:

-

Preparation: Dissolve the t-butyl PAA ester (1.0 equiv) in DCM (volume to reach 0.1 M).

-

Scavenger Addition: Add Triethylsilane (2.0 equiv).

-

Why? TES acts as a hydride donor to trap the generated t-butyl cation, preventing Friedel-Crafts alkylation of the phenyl ring [1].

-

-

Acidolysis: Add TFA (equal volume to DCM, 1:1 ratio) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–3 hours.

-

Workup:

-

Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA. -

Purification: The residue is often the pure acid. If TES byproducts remain, triturate with hexanes.

-

Method C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Chiral resolution of racemic esters, enantiopure synthesis.

Reagents:

-

Pig Liver Esterase (PLE) (crude lyophilized powder or ammonium sulfate suspension)

-

Phosphate Buffer (0.1 M, pH 7.5)

-

Acetone or DMSO (Cosolvent)

Protocol:

-

Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.5).

-

Substrate Prep: Dissolve PAA ester in Acetone (max 10% of final volume). Add this to the buffer.

-

Note: If the substrate precipitates, add Triton X-100 surfactant (0.1% w/v).

-

-

Initiation: Add PLE (approx. 100 units per mmol substrate).

-

pH Stat: The reaction produces acid, lowering pH. Maintain pH 7.5 by automatic titration with 0.1 M NaOH (pH-stat) or manual addition.

-

Monitoring: The consumption of NaOH indicates conversion.

-

-

Termination: When 0.5 equiv of NaOH is consumed (for kinetic resolution), extract the mixture with EtOAc at pH 7.5 (removes unreacted ester enantiomer).

-

Isolation: Acidify the aqueous phase to pH 3 and extract to isolate the chiral acid.

Data & Optimization

Solvent Effects on Reaction Rate (Method A)

The following table summarizes the hydrolysis half-life (

| Solvent System | Ratio (v/v) | Observations | |

| THF : Water | 3 : 1 | 45 | Optimal. Homogeneous, clean profile. |

| MeOH : Water | 3 : 1 | 20 | Fast, but higher risk of transesterification if MeOH is dry. |

| 1,4-Dioxane : Water | 2 : 1 | 60 | Good for very lipophilic substrates. Harder to remove solvent. |

| Water (neat) | N/A | >300 | Biphasic; extremely slow without Phase Transfer Catalyst. |

Workflow Visualization

Figure 2: Generalized purification workflow for PAA intermediates.

References

-

Mehta, A., et al. (1992).[3][4] "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters." Tetrahedron Letters, 33(37), 5441-5444. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Carboxyl derivatives). Link

-

Ohno, M., & Otsuka, M. (1989). "Chiral synthons by ester hydrolysis catalyzed by pig liver esterase." Organic Reactions, 37, 1-55. Link

-

Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters (Saponification)." Link

-

Organic Syntheses. (1922). "Phenylacetic Acid."[5][6][7][8] Org.[5] Synth. 2, 63. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. ppor.az [ppor.az]

- 8. Amanote [app.amanote.com]

Application Note: Catalytic Synthesis of 4-Cyclohexylmethoxy-3-fluoro-phenylacetic Acid

[1]

Executive Summary

The preparation of 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid is a critical step in the synthesis of prostaglandin D2 receptor (CRTH2) antagonists (e.g., Fevipiprant analogues).[1] Traditional synthesis often involves the chloromethylation of deactivated arenes followed by cyanide displacement, a route plagued by poor regioselectivity and high toxicity.[1]

This protocol details a modular, convergent synthesis starting from 3-fluoro-4-(cyclohexylmethoxy)phenylboronic acid pinacol ester .[1] The core transformation utilizes a Palladium-catalyzed Suzuki-Miyaura type coupling with ethyl bromoacetate to install the acetic acid moiety directly.[1]

Key Advantages of This Protocol

-

Safety: Eliminates the use of KCN/NaCN and highly carcinogenic chloromethyl ethers.[1]

-

Regiocontrol: The position of the acetic acid tail is pre-defined by the boronic ester, eliminating isomer separation.[1]

-

Scalability: The protocol utilizes bench-stable Pd catalysts and inorganic bases suitable for gram-to-kilogram scale-up.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed around the C(sp²)–C(sp³) bond formation between the aryl core and the acetate enolate equivalent.[1]

Retrosynthetic Logic (Graphviz)[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the phenylacetic acid tail via cross-coupling.

Detailed Experimental Protocols

Stage 1: Preparation of the Boronic Ester Precursor

Note: If the specific boronic ester is not commercially available, it is synthesized via the alkylation of 4-bromo-2-fluorophenol followed by Miyaura borylation.[1]

Reaction Overview:

-

Alkylation: 4-Bromo-2-fluorophenol + (Bromomethyl)cyclohexane

Aryl Bromide.[1] -

Borylation: Aryl Bromide +

(Detailed protocols for Stage 1 are standard; the focus of this note is Stage 2 & 3).

Stage 2: Pd-Catalyzed Cross-Coupling (The Core Transformation)

Objective: Convert the aryl boronic ester to the ethyl phenylacetate intermediate.[1]

Mechanism: Suzuki-Miyaura coupling utilizing an

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Ar-B(pin) (Starting Material) | 1.0 | Substrate |

| Ethyl Bromoacetate | 1.5 | Electrophile |

| Pd(PPh₃)₄ | 0.05 | Catalyst (5 mol%) |

| Cs₂CO₃ | 2.0 | Base (Anhydrous) |

| Toluene / Water | 10:1 | Solvent System |

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon for 15 minutes.

-

Charging: Add 3-fluoro-4-(cyclohexylmethoxy)phenylboronic acid pinacol ester (10.0 mmol, 1.0 eq) and Cesium Carbonate (20.0 mmol, 6.5 g) to the flask.

-

Solvent Addition: Add degassed Toluene (50 mL) and Water (5 mL). Note: A small amount of water is crucial for the transmetallation step in Suzuki couplings, even with esters.[1]

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under a positive stream of Argon.

-

Reagent Addition: Add Ethyl Bromoacetate (15.0 mmol, 1.66 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS.

-

Checkpoint: The boronic ester spot (

) should disappear, replaced by the highly fluorescent ester product (

-

-

Work-up:

-

Purification: Flash column chromatography (Silica Gel 60).

-

Eluent: Gradient 0%

10% EtOAc in Hexanes.[1] -

Yield Expectation: 75–85% as a pale yellow oil.

-

Stage 3: Saponification to Final Acid

Objective: Hydrolysis of the ethyl ester to the target carboxylic acid without cleaving the cyclohexyl ether.

Protocol

-

Dissolution: Dissolve the Ethyl ester intermediate (from Stage 2) in THF (5 mL/mmol).

-

Base Hydrolysis: Add an aqueous solution of LiOH[1]·H₂O (3.0 eq) in water (2 mL/mmol).[1]

-

Reaction: Stir vigorously at Room Temperature for 4 hours.

-

Note: Avoid heating to prevent potential ether cleavage, although the cyclohexyl ether is generally robust.[1]

-

-

Work-up:

-

Crystallization: Recrystallize from Hexane/EtOAc or Isopropyl Ether to obtain the pure acid.[1]

Mechanistic Insight & Troubleshooting

The cross-coupling of

Catalytic Cycle Visualization

Figure 2: Catalytic cycle highlighting the formation of the Pd-enolate intermediate. Protodeboronation is the primary failure mode.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Pd source.[1] | Use fresh Pd(PPh₃)₄ (should be yellow, not brown).[1] Degass solvents thoroughly. |

| Protodeboronation (Ar-H formation) | Reaction temperature too high; Boronic ester instability.[1] | Lower temp to 70°C. Switch base to mild K₃PO₄ . Add Cu₂O (5 mol%) as a co-catalyst (See Ref 3).[1] |

| Homocoupling (Ar-Ar) | Oxygen in system.[1] | Rigorous Argon sparging. Ensure "Suzuki" conditions (Base/Water), not "Chan-Lam" conditions (O₂). |

| Ester Hydrolysis during Coupling | Base too strong or too much water.[1] | Switch from Carbonate to Phosphate base.[1] Reduce water ratio. |

Quality Control & Validation

Target Molecule: 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid[1]

Expected Analytical Data:

References

-

General Suzuki Coupling of

-Haloesters: -

Copper Co-Catalysis (Optimization for difficult substrates)

-

CRTH2 Antagonist Chemistry (Contextual Grounding)

-

Sandham, D. A., et al. "Synthesis and biological evaluation of 4-cyclohexylmethoxy-3-fluoro-phenylacetic acid derivatives as CRTH2 antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2007. (Note: Validates the target structure utility).

-

-

Protocol Validation (Organic Syntheses)

Application Note: Solvent Selection & Recrystallization Protocol for (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic Acid

Executive Summary

This guide details the solvent selection and recrystallization protocol for (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid , a key intermediate often associated with CRTH2 antagonists and PPAR modulators. Due to the molecule's amphiphilic nature—possessing a lipophilic cyclohexylmethoxy tail and a hydrophilic carboxylic acid head—standard purification methods often result in "oiling out" rather than discrete crystallization.

This protocol leverages a Dielectric Tuning Strategy to bypass the oiling phase, ensuring high-purity crystalline recovery. We recommend a primary Toluene-based cooling crystallization for bulk purity, or a Binary Ethyl Acetate/Heptane system for maximizing yield.

Physicochemical Analysis & Solubility Profiling

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

| Molecular Feature | Chemical Implication | Solubility Impact |

| Carboxylic Acid (-COOH) | H-bond donor/acceptor, pKa ~4.5 | Soluble in basic aqueous media; soluble in polar organics (EtOH, DMSO). |

| Cyclohexyl Ether | High lipophilicity (LogP increase) | Increases solubility in non-polar solvents (Hexane, Toluene); reduces water solubility. |

| Fluorine Substituent | Electron-withdrawing, lipophilic | Increases density; lowers solubility in protic solvents compared to non-fluorinated analogs. |

| Phenyl Ring | Pi-stacking potential | Favors aromatic solvents (Toluene, Xylene) via |

The "Oiling Out" Risk

A common failure mode for this class of molecules is Liquid-Liquid Phase Separation (LLPS) . When recrystallizing from Ethanol/Water, the hydrophobic cyclohexyl tail often forces the compound to separate as an oil before the solution reaches the freezing point. Therefore, protic anti-solvents (like water) are generally contraindicated.

Solvent Screening Strategy

We classify solvents based on their ability to solubilize the lipophilic tail while accommodating the polar head group.

Recommended Solvent Systems

System A: Toluene (Single Solvent - Cooling)

-

Mechanism: Toluene matches the aromatic core and lipophilic tail. The solubility of the acid drops typically from >100 mg/mL at reflux (110°C) to <5 mg/mL at 0°C.

-

Pros: Excellent impurity rejection (especially polar byproducts); forms dense, filterable prisms.

-

Cons: Higher boiling point requires more energy; yield can be lower if cooling isn't aggressive.

System B: Ethyl Acetate / Heptane (Solvent / Anti-Solvent)

-

Mechanism: Ethyl Acetate (EtOAc) solubilizes the acid via H-bonding. Heptane acts as a non-polar anti-solvent that drives precipitation without inducing oiling (unlike water).

-

Pros: High recovery (>85%); tunable polarity; lower boiling points.

-

Cons: Requires precise addition rates to avoid amorphous precipitation.

Detailed Experimental Protocols

Protocol 1: Toluene Cooling Crystallization (High Purity)

Best for removing structural isomers and unreacted phenols.

Step-by-Step Methodology:

-

Dissolution: Charge 10 g of crude (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid into a flask. Add 60 mL of Toluene (6 vol).

-

Reflux: Heat to reflux (110°C) with stirring. The solution should become clear. If solids remain, add Toluene in 1 mL increments until dissolved.

-

Hot Filtration (Optional): If insoluble black specks are visible, filter hot through a pre-warmed Celite pad to remove inorganic salts.

-

Controlled Cooling:

-

Cool to 85°C (supersaturation point).

-

Seeding: Add 0.1% w/w pure seed crystals. Hold at 85°C for 30 mins to establish crystal growth.

-

Ramp down to 20°C at a rate of 10°C/hour.

-

-

Terminal Cooling: Cool to 0-5°C using an ice bath and hold for 2 hours.

-

Isolation: Filter the white crystalline solid. Wash with 10 mL of cold Toluene.

-

Drying: Dry under vacuum at 45°C for 12 hours.

Protocol 2: Acid-Base Swing (Pre-Purification)

Use this if the crude material is dark/tarry before attempting recrystallization.

-

Dissolve crude acid in 1M NaOH (aq).

-

Wash aqueous layer with Dichloromethane (DCM) to remove non-acidic organic impurities (unreacted cyclohexyl bromide, etc.).

-

Acidify aqueous layer with HCl to pH 2.

-

Extract the precipitated acid into Ethyl Acetate .

-

Dry organic layer (MgSO4), filter, and concentrate to a solid. Proceed to Protocol 1 or 3.

Protocol 3: EtOAc/Heptane Displacement (High Yield)

Best for maximizing recovery.

-

Dissolve 10 g crude solid in 30 mL Ethyl Acetate at 60°C.

-

Slowly add Heptane (approx. 20-30 mL) dropwise until a persistent cloudiness is observed.

-

Add 1 mL Ethyl Acetate to clear the solution.

-

Remove heat and allow to cool to Room Temperature (RT) slowly.

-

Once solids appear, add another 20 mL Heptane over 30 minutes to drive further precipitation.

-

Cool to 5°C, filter, and wash with 1:3 EtOAc:Heptane.

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate purification method based on the crude material's state.

Figure 1: Decision tree for solvent selection and process flow. Blue nodes indicate decision points; Green/Red indicate material states.

Process Optimization Data

The following data simulates typical solubility curves for this class of compounds to guide cooling rates.

| Temperature (°C) | Solubility in Toluene (mg/mL) | Solubility in EtOAc (mg/mL) | Solubility in Heptane (mg/mL) |

| 20°C | 12 | 140 | < 1 |

| 40°C | 28 | 210 | 3 |

| 60°C | 65 | >300 | 8 |

| 80°C | 110 | N/A (Boiling) | 15 |

| 100°C | >250 | N/A | N/A |

Key Insight: The sharp solubility curve in Toluene between 60°C and 100°C indicates that the majority of the yield is recovered in this cooling window. Rapid cooling here will trap impurities; slow cooling (10°C/hr) is critical.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection).

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Strategies for solvent screening and oiling-out prevention).

-

European Patent EP1599452A1. (2005). 3-(2-phenyl-oxazol-4-yl methoxy) cyclohexylmethoxy acetic acid derivatives and related compounds used as ppar modulators. (Describes synthesis and purification of structurally similar cyclohexylmethoxy acetic acids).

-

PubChem Compound Summary. (2023). 2-[[4-[[(3-Chloro-4-fluorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid.[1] (Structural analog data for solubility inference).

-

BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (General protocols for phenylacetic acid purification).

Sources

Application Note: Solubility Optimization & Handling of (4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid

This Application Note is structured as a high-level technical guide for researchers working with lipophilic phenylacetic acid derivatives in drug discovery.

Abstract & Compound Profile

(4-Cyclohexylmethoxy-3-fluoro-phenyl)-acetic acid is a lipophilic carboxylic acid derivative, structurally characteristic of CRTH2 antagonists and PPAR modulators.[1] While the phenylacetic acid core provides an ionizable "head" (pKa ~4.2), the cyclohexylmethoxy "tail" confers significant lipophilicity.

This duality creates a solubility paradox: the compound is highly soluble in organic solvents (DMSO) but prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers (PBS), even when ionized.[1] This guide provides validated protocols to maintain solubility in biological assays.

Physicochemical Profile (Predicted)

| Property | Value (Est.)[1][2] | Significance |

| Molecular Formula | C₁₅H₁₉FO₃ | ~266.31 g/mol |

| pKa (Acid) | 4.1 – 4.3 | Ionized (anionic) at physiological pH (7.4).[1] |

| LogP | ~4.2 | Highly lipophilic; significant risk of non-specific binding. |

| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent.[1] |

| Solubility (PBS) | < 50 µM | Poor.[1] Requires careful kinetic handling or co-solvents. |

Solubility Data & Solvent Compatibility

DMSO (Dimethyl Sulfoxide)

Status: Recommended Stock Solvent. The compound exhibits high solubility in anhydrous DMSO due to the disruption of intermolecular hydrogen bonding by the sulfoxide group.

-

Saturation Limit: > 100 mM (> 26 mg/mL).[1]

-

Storage: Stock solutions (10 mM or 100 mM) are stable at -20°C for >6 months if protected from moisture.[1] Hygroscopic DMSO can cause compound hydrolysis or precipitation over time.

PBS (Phosphate Buffered Saline, pH 7.4)

Status: Challenging / Kinetic Solubility Only.

At pH 7.4, the carboxylic acid is deprotonated (

-

Thermodynamic Solubility: Likely < 100 µM without co-solvents.

-

Kinetic Solubility: Up to 100-200 µM may be transiently achieved via rapid dilution but is thermodynamically unstable (metastable).[1]

-

Critical Risk: The "Crash Effect." Slow addition of DMSO stock to static PBS causes local regions of high concentration/low solvent power, leading to immediate microprecipitation that may be invisible to the naked eye but will ruin IC50 data.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock.

-

Weighing: Accurately weigh 2.66 mg of solid compound into a sterile, amber glass vial (glass is preferred over plastic to minimize lipophilic sticking).

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Visually confirm a clear, particulate-free solution.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Intermediate Dilution" Method (PBS)

Objective: Safely dilute DMSO stock into PBS for biological assays without precipitation.[1]

Direct spiking of 100% DMSO stock into PBS is NOT recommended. Instead, use an intermediate dilution step to step-down the solvent strength gradually.

Step-by-Step Workflow:

-

Prepare Intermediate (10x): Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent or "transition buffer" (e.g., 100% Ethanol or 50% DMSO/PBS) to create a 1 mM working stock.

-

Prepare Assay Buffer: Ensure PBS is pre-warmed to 37°C. Cold buffer accelerates precipitation.

-

Final Dilution: Pipette the assay buffer into a tube first. While vortexing the buffer, slowly inject the Intermediate Stock into the vortex vortex cone.

-

Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cellular toxicity.[1]

-

-

Equilibration: Allow the solution to stand for 15 minutes at RT.

-

Validation: Measure absorbance at 600 nm (OD600). An OD > 0.01 indicates precipitation.

Visualizing the Solubility Mechanism

The following diagram illustrates the equilibrium challenges. At pH 7.4, the compound exists as an anion, but the lipophilic tail (Cyclohexyl) drives the formation of dimers or micelles, competing with true solvation.

Caption: Solubility equilibrium showing the competition between ionization (blue) and hydrophobic aggregation (red) in PBS.[1]

Troubleshooting & Optimization

If precipitation occurs at the required assay concentration (e.g., > 10 µM), employ the following mitigation strategies:

Carrier Proteins (BSA/HSA)

The cyclohexylmethoxy group has high affinity for albumin.[1]

-

Protocol: Supplement PBS with 0.1% (w/v) BSA (Bovine Serum Albumin).[1]

-

Mechanism: Albumin sequesters the lipophilic tail, preventing aggregation while keeping the compound in solution. Note: This reduces the free fraction (

) available to bind the target receptor.

Cyclodextrins[1]

-

Protocol: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10 equivalents molar ratio.[1]

-

Mechanism: Encapsulates the hydrophobic cyclohexyl ring, rendering the complex water-soluble without affecting the carboxylic acid head group.

pH Adjustment

-

Protocol: Ensure pH is strictly ≥ 7.4.

-

Mechanism: If the buffer drifts to pH 6.5 (common in unbuffered saline exposed to air), the ratio of neutral species (HA) increases, drastically lowering solubility.

References

-

Cayman Chemical. General Solubility Guidelines for Phenylacetic Acid Derivatives.Link[1]

-

Avdeef, A. (2014).[1][3] Anomalous Solubility Behavior of Several Acidic Drugs.[3] ADMET and DMPK.[3] Link

-

BenchChem. Synthesis and Handling of Functionalized Phenylacetic Acids.Link[1]

-

PubChem. Compound Summary: Phenylacetic Acid Derivatives (LogP and pKa data).Link[1]

-

Rasmuson, A.C. (2005).[1] Solubility of Phenylacetic Acid in Pure Solvents. KTH Royal Institute of Technology. Link[1]

Sources

- 1. 2-[[4-[[(3-Chloro-4-fluorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid | C23H25ClFNO5 | CID 44235522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3 Fluorophenyl Acetic Acid Latest Price Exporter [cartelinternational.com]

- 3. Anomalous Solubility Behavior of Several Acidic Drugs | ADMET and DMPK [pub.iapchem.org]

Troubleshooting low solubility of lipophilic phenylacetic acids in aqueous buffers

Topic: Troubleshooting Low Solubility in Aqueous Buffers Ticket ID: #SOL-PAA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Paradox

User Issue: "My phenylacetic acid derivative dissolves perfectly in DMSO, but the moment I pipette it into my assay buffer, it turns into a cloudy white precipitate. My enzyme assay is failing. Help."

Scientist’s Analysis: This is a classic "crash-out" event. Phenylacetic acids (PAAs) present a dual challenge: they possess a lipophilic aromatic ring (high LogP) and a weak carboxylic acid tail (pKa ~4.3). In pure DMSO, they are solvated by dipole-dipole interactions. However, upon dilution into aqueous buffers—especially those at pH < 5 or with high ionic strength—the hydrophobic effect dominates, driving the molecules to aggregate and crystallize.

This guide provides the protocols to stabilize these compounds in aqueous environments without compromising biological data.

Part 1: The Troubleshooting Logic (Visualized)

Before adjusting your protocol, determine the root cause using this decision matrix.

Caption: Troubleshooting logic flow for stabilizing lipophilic acids. Blue nodes represent decision points; Yellow/Green nodes represent chemical interventions.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my compound precipitate even when the buffer pH is 7.4?

Diagnosis: Localized Supersaturation (The "Mixing Error"). Mechanism: When you pipette a DMSO stock into a buffer, the interface between the droplet and the water experiences a massive spike in local concentration. If you add the Buffer to the DMSO , the water content rises slowly, causing the compound to nucleate and grow crystals before it can disperse.

The Fix: Kinetic Solubility Protocol

-

Vortex the buffer to create a vortex cone before adding the compound.

-

Inject the DMSO stock slowly directly into the fast-moving center of the vortex.

-

Why this works: High shear force disperses the DMSO droplet into micro-droplets instantly, preventing the local concentration from exceeding the nucleation threshold.

Q2: I cannot change my pH. How do I calculate the solubility limit?

Diagnosis: Ignoring the Henderson-Hasselbalch Equation. Mechanism: Phenylacetic acid derivatives have a pKa of approximately 4.3 [1].

-

pH < pKa (Acidic): The molecule is neutral (protonated) and highly lipophilic.[1] Solubility is driven solely by intrinsic solubility (

), which is often < 10 µM. -

pH > pKa (Basic): The molecule ionizes (

). Solubility increases exponentially.

The Rule of Thumb: To ensure solubility, your buffer pH should be at least pKa + 2 . For Phenylacetic acids (pKa ~4.3), aim for pH > 6.3 .

| pH | Ionization State | Solubility Status |

| 4.0 | ~30% Ionized | High Risk (Mostly insoluble neutral form) |

| 5.0 | ~80% Ionized | Moderate Risk (Metastable) |

| 7.0 | >99% Ionized | Stable (Soluble anion form) |

Q3: My enzyme dies in 5% DMSO. What are my alternatives?

Diagnosis: Solvent Toxicity. Mechanism: High concentrations of organic solvents strip the hydration shell from proteins, causing denaturation. Most enzymatic assays tolerate only 0.1% - 1.0% DMSO [2].

The Fix: Cyclodextrin Encapsulation (The "Trojan Horse") Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

-

Why: The beta-cyclodextrin cavity (~6.0-6.5 Å) is sterically perfect for accommodating the phenyl ring of phenylacetic acid [3]. The exterior is hydrophilic, making the complex water-soluble.[2]

-

Advantage: It solubilizes the drug without changing the solvent dielectric constant, preserving enzyme activity.

Part 3: Experimental Protocols

Protocol A: The "Safe" Dilution Workflow

Use this for standard screening when DMSO < 1% is acceptable.

Caption: Step-wise dilution strategy to minimize precipitation shock. Intermediate dilution allows the compound to equilibrate in a semi-aqueous environment.

Protocol B: Cyclodextrin Solubilization (No DMSO)

Use this for cell culture or highly sensitive enzymatic assays.

Reagents:

-

Phenylacetic Acid Derivative (Solid)

-

HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

-

PBS (pH 7.4)

Procedure:

-

Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) clear solution.

-

Add Compound: Add the solid phenylacetic acid derivative directly to the CD solution.

-

Target Molar Ratio: 1:2 (Drug : Cyclodextrin) is usually sufficient, but 1:5 ensures stability [3].

-

-

Energy Input: Sonicate in a water bath at 37°C for 30–60 minutes.

-

Equilibration: Shake at room temperature for 4 hours.

-

Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.

-

Validation: Verify concentration via UV-Vis (phenyl peak ~250-260 nm) against a standard curve.

Part 4: Data Reference Tables

Table 1: Co-solvent Tolerance in Biological Assays

Based on industry standards for enzymatic and cell-based screens [2, 4].

| Solvent | Max Conc.[3][4][5][6] (Enzymes) | Max Conc.[6][7] (Cells) | Mechanism of Interference |

| DMSO | 0.5% - 2.0% | 0.1% - 0.5% | Protein unfolding; Membrane permeabilization |

| Ethanol | < 1.0% | < 0.1% | Protein precipitation; Cytotoxicity |

| Glycerol | ~ 5.0% | ~ 1.0% | Viscosity changes; Kinetic interference |

| HP-β-CD | > 10% | > 5% | Inert (Recommended for difficult compounds) |

Table 2: Salt Form Conversion

If you cannot use CDs, converting the acid to a salt increases solubility by >100x.

| Reagent | Procedure | Result |

| 1M NaOH | Add 1.05 equivalents of NaOH to the free acid in water. | Sodium Phenylacetate (Highly water soluble) |

| 1M Tris Base | Mix equimolar amounts of acid and Tris in water. | Tris-Salt (Biologically compatible buffer salt) |

References

-

PubChem. (2025).[8] Phenylacetic Acid: Chemical and Physical Properties. National Library of Medicine. [Link]

-

Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Emulate Bio. (2024). Protocol for Organ-Chips: Compound Treatment Solution Preparation. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. csstc.org [csstc.org]

- 5. emulatebio.com [emulatebio.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

Overcoming steric hindrance in 3-fluoro-4-substituted phenylacetic acid synthesis

Introduction

Welcome to the technical support guide for the synthesis of 3-fluoro-4-substituted phenylacetic acids. These compounds are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often complicated by steric hindrance, particularly when a bulky substituent is present at the 4-position of the phenyl ring. This steric clash can impede traditional synthetic routes, leading to low yields, side reactions, and purification challenges.

This guide provides practical, in-depth solutions to common problems encountered during these syntheses. It is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant issue in the synthesis of 3-fluoro-4-substituted phenylacetic acids?

A1: The substituent at the 4-position, especially if it is bulky (e.g., tert-butyl, adamantyl, or a substituted aryl group), can physically block the reactive center. In many synthetic routes, such as palladium-catalyzed carbonylations or Suzuki couplings, this hindrance can prevent the catalyst from accessing the reaction site, specifically hindering crucial steps like oxidative addition or transmetalation. This leads to a dramatic decrease in reaction rate and overall yield.

Q2: Which synthetic routes are most affected by steric hindrance for this class of compounds?

A2: Palladium-catalyzed cross-coupling reactions are particularly sensitive to steric effects. For instance, in a Suzuki coupling to form a C(sp²)-C(sp³) bond, a bulky 4-substituent can make it difficult for the palladium complex to coordinate with the aryl halide.[1] Similarly, in palladium-catalyzed carbonylation of a corresponding benzyl halide, the steric bulk can disfavor the formation of the necessary acyl-palladium intermediate.[2] Traditional methods like the Willgerodt-Kindler reaction can also be limited by bulky substrates.[3]

Q3: Are there general strategies to mitigate steric hindrance?

A3: Yes, several strategies can be employed:

-